![molecular formula C8H9BO3 B591514 (2,3-Dihydrobenzofuran-6-yl)boronic acid CAS No. 763120-44-1](/img/structure/B591514.png)
(2,3-Dihydrobenzofuran-6-yl)boronic acid
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Overview
Description
“(2,3-Dihydrobenzofuran-6-yl)boronic acid” is an organic compound with the molecular formula C8H9BO3 . It is a solid substance under normal conditions .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a boronic acid group attached to a 2,3-dihydrobenzofuran ring . The molecular weight of the compound is 163.97 .Chemical Reactions Analysis
Boronic acids, including “this compound”, are known to be used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .Physical And Chemical Properties Analysis
“this compound” is a solid substance that should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Boronic Acid Sensors
Boronic acids are known for their reversible and covalent binding to Lewis bases and polyols, making them integral in developing chemical sensors. Research into boronic acid sensors with double recognition sites, including diboronic acid sensors and monoboronic acid sensors with additional binding groups, has shown significant improvements in binding affinity and selectivity. This advancement aids in recognizing carbohydrates, catecholamines, ions, and hydrogen peroxide, among other analytes, showcasing the potential for developing highly selective and sensitive sensors (Bian et al., 2019).
Drug Discovery
The exploration of boronic acids in drug discovery has seen a notable increase, with several boronic acid-based drugs approved by regulatory bodies like the FDA. These compounds are recognized for their potential in enhancing drug potency or improving pharmacokinetic profiles. This area of research reflects the growing interest in integrating boronic acids into medicinal chemistry, underscoring their versatility and potential in drug development (Plescia & Moitessier, 2020).
Antifungal Applications
Boron-containing compounds, especially boronic acids, have shown significant bioactivity against fungi, acting as potent antifungal agents. This includes their use in tackling pathogenic fungi, with some boron-based compounds approved for clinical use. The mechanisms through which these compounds exert their effects are diverse, suggesting a broad spectrum of potential applications in antifungal therapy (Arvanitis et al., 2020).
Antiprotozoal Activity
Recent research has also identified boron-based drugs, particularly benzoxaboroles, as promising treatments for neglected tropical diseases caused by protozoans, such as human African trypanosomiasis, malaria, and Chagas disease. The unique properties of boron, including its ability to interact reversibly with biochemical targets, are key to the success of these new drug candidates, offering a new avenue for treating these diseases (Jacobs et al., 2011).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions , suggesting that its targets could be various organic compounds in a chemical reaction.
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, (2,3-Dihydrobenzofuran-6-yl)boronic acid acts as an organoboron reagent . It interacts with its targets by transferring its boron atom to the target molecule, facilitating the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling reactions suggests it may influence pathways involving the synthesis of complex organic molecules .
Pharmacokinetics
Its physical properties, such as its solid form and molecular weight of 16397 , may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound are largely dependent on its role in chemical reactions. In Suzuki-Miyaura cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to store the compound under an inert atmosphere (nitrogen or argon) at 2-8°C to maintain its stability .
properties
IUPAC Name |
2,3-dihydro-1-benzofuran-6-ylboronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO3/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-2,5,10-11H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQULHKYTKYFWIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(CCO2)C=C1)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726700 |
Source
|
Record name | 2,3-Dihydro-1-benzofuran-6-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
763120-44-1 |
Source
|
Record name | 2,3-Dihydro-1-benzofuran-6-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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